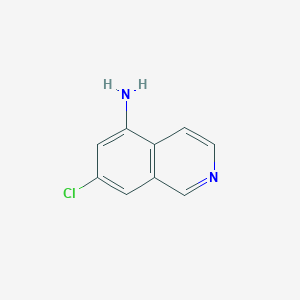

7-Chloroisoquinolin-5-amine

Vue d'ensemble

Description

7-Chloroisoquinolin-5-amine is a chemical compound with the molecular formula C9H7ClN2 It is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroisoquinolin-5-amine typically involves the chlorination of isoquinoline derivatives followed by amination. One common method involves the reaction of 7-chloroisoquinoline with ammonia or an amine under suitable conditions. For example, the chlorination of isoquinoline can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2), followed by amination using ammonia or an amine source .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, often optimized for yield and purity. These processes typically use continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Chloroisoquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinoline N-oxides.

Reduction: Reduction reactions can convert it to 7-aminoisoquinoline.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: 7-Aminoisoquinoline.

Substitution: Various substituted isoquinoline derivatives.

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have identified 7-chloroisoquinolin-5-amine derivatives as potential inhibitors of SARS-CoV-2 main protease (Mpro). A series of chloroquine analogs, including derivatives of this compound, were designed using an artificial neural network (ANN) model to predict their biological activity. The study demonstrated that one such derivative showed a promising IC50 value of 12 nM, indicating strong antiviral potential with a safer cytotoxic profile compared to traditional chloroquine .

Anticancer Properties

In the realm of oncology, compounds derived from this compound have been investigated for their cytotoxic effects against various cancer cell lines. For instance, a study reported the synthesis of 78 derivatives that exhibited significant cytotoxicity against human cancer cell lines, including colorectal and leukemia cells. The results indicated that these compounds could selectively target cancer cells while minimizing adverse effects on normal cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have shown that modifications at specific positions on the isoquinoline ring can significantly influence the biological activity of these compounds. For example, substituents at the 4-position have been linked to improved selectivity and potency against specific cancer types .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 7-Chloroisoquinolin-5-amine varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. For example, its antimalarial activity could involve inhibition of heme polymerase, an enzyme crucial for the survival of the malaria parasite . In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell death .

Comparaison Avec Des Composés Similaires

- 7-Chloroisoquinolin-8-amine

- 3-Chloroisoquinolin-5-amine

- 7-Chloroquinoline

Comparison: 7-Chloroisoquinolin-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to 7-Chloroisoquinolin-8-amine, it may exhibit different pharmacological properties due to the position of the chlorine and amine groups. Similarly, 3-Chloroisoquinolin-5-amine has a different substitution pattern, leading to variations in its chemical behavior and applications .

Activité Biologique

7-Chloroisoquinolin-5-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 162.16 g/mol. The compound features a chlorine atom at the 7-position of the isoquinoline ring and an amine group at the 5-position, which influence its reactivity and biological activity significantly.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound disrupts microbial cell membrane integrity, leading to cell lysis. This mechanism is crucial for its effectiveness against a range of bacterial pathogens.

- Antiparasitic Activity : It inhibits detoxification processes in parasites by complexing with ferriprotoporphyrin IX, which is vital for the survival of malaria parasites.

- Cancer Therapy : Research indicates that this compound can induce apoptosis in cancer cells by inhibiting specific protein kinases and disrupting cellular signaling pathways .

- Alzheimer’s Disease : The compound shows potential in binding copper ions, which helps dissolve beta-amyloid plaques, thereby reducing neurotoxicity associated with Alzheimer's disease.

Anticancer Properties

A study evaluating various isoquinoline derivatives highlighted that this compound exhibited significant cytotoxic effects against multiple cancer cell lines. The following table summarizes the cytotoxic activity observed:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| SF-295 (CNS Cancer) | 0.688 | Strong cytotoxic effect |

| A549 (Lung Cancer) | 1.2 | Moderate cytotoxic effect |

| MCF-7 (Breast Cancer) | 0.95 | Strong cytotoxic effect |

These findings indicate that this compound has promising anticancer properties, particularly against CNS and breast cancer cells .

Antimicrobial and Antiparasitic Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Plasmodium falciparum | 0.5 |

These results suggest that the compound is effective not only as an anticancer agent but also as an antimicrobial and antiparasitic agent.

Case Study 1: Anticancer Efficacy

A research study focused on a series of synthesized isoquinoline derivatives, including this compound, evaluated their efficacy against a panel of cancer cell lines through the National Cancer Institute's (NCI) screening methods. The study found that several derivatives exhibited submicromolar GI50 values, indicating potent anticancer activity across different tumor types .

Case Study 2: Alzheimer’s Disease Treatment

Another investigation into the role of isoquinoline derivatives in neurodegenerative diseases reported that compounds similar to this compound could effectively dissolve beta-amyloid plaques in vitro. This suggests potential therapeutic applications for Alzheimer's disease treatment through copper ion binding mechanisms .

Q & A

Basic Research Questions

Q. What are the key experimental parameters for synthesizing 7-Chloroisoquinolin-5-amine with high purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, chlorination at the 7-position of isoquinoline derivatives often employs POCl₃ or SOCl₂ under reflux. Post-synthesis, purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) is critical. Characterization should include ¹H/¹³C NMR, HPLC for purity (>95%), and elemental analysis. Ensure detailed reporting of solvent ratios, reaction times, and purification steps to enable reproducibility .

| Parameter | Example Conditions | Purpose |

|---|---|---|

| Chlorination Agent | POCl₃ (1.2 equiv) | Introduce Cl at position 7 |

| Solvent | Toluene, 80°C, 12h | Optimize reaction kinetics |

| Purification | Column chromatography (EtOAc/Hexane 3:7) | Isolate product from byproducts |

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer : Contradictions in NMR data may arise from tautomerism, solvent effects, or impurities. Use 2D NMR (COSY, HSQC) to resolve ambiguous proton-carbon correlations. Compare experimental shifts with computational predictions (DFT or machine learning tools like ACD/Labs). Cross-validate results using alternative techniques like X-ray crystallography or mass spectrometry. Document solvent choice (e.g., DMSO-d₆ vs. CDCl₃) and sample concentration, as these influence chemical shifts .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store the compound in amber glass vials under inert gas (N₂ or Ar) at −20°C to prevent degradation via hydrolysis or oxidation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring. Avoid exposure to moisture, light, or acidic/basic environments, as the chloro and amine groups are reactive .

Advanced Research Questions

Q. How can computational tools predict the metabolic pathways of this compound in biological systems?

- Methodological Answer : Use predictive databases like PISTACHIO, REAXYS, or BKMS_METABOLIC to model Phase I/II metabolism. Molecular docking simulations (e.g., AutoDock Vina) can identify potential enzyme targets (e.g., cytochrome P450 isoforms). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH cofactor) and LC-MS/MS analysis of metabolites .

| Tool | Application | Output Example |

|---|---|---|

| PISTACHIO | Metabolic pathway prediction | Hydroxylation at position 5 |

| AutoDock Vina | Binding affinity to CYP3A4 | ΔG = −8.2 kcal/mol |

Q. What experimental strategies resolve contradictions in the compound’s reported bioactivity (e.g., kinase inhibition vs. lack of efficacy)?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., ATP concentration, pH) or cell line variability. Design dose-response curves (0.1–100 µM) with positive controls (e.g., staurosporine for kinase inhibition). Use orthogonal assays: biochemical (e.g., ADP-Glo™) and cellular (e.g., proliferation in HEK293 vs. HeLa). Statistical analysis (ANOVA, p < 0.05) must account for batch-to-batch variability in compound purity .

Q. How to design a structure-activity relationship (SAR) study for this compound analogs targeting antimicrobial activity?

- Methodological Answer : Synthesize analogs with modifications at the 5-amine (e.g., alkylation, acylation) and 7-chloro (e.g., fluoro, bromo substitution) positions. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Include cytotoxicity assays (e.g., mammalian cell lines) to assess selectivity. Use multivariate analysis (PCA or PLS) to correlate structural features with activity .

Q. Data Analysis & Reporting Guidelines

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values. Report 95% confidence intervals and use tools like GraphPad Prism for visualization. For multi-experiment datasets, apply mixed-effects models to account for inter-experiment variability. Include raw data in supplementary materials for transparency .

Propriétés

IUPAC Name |

7-chloroisoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMNAMATBRCQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659435 | |

| Record name | 7-Chloroisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608515-70-4 | |

| Record name | 7-Chloroisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.